2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile
Description
Properties
IUPAC Name |
2-(cyclopropylamino)-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-4-8(6-11)5-10(12-7)13-9-2-3-9/h4-5,9H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZCVWRAFULNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyridine-4-carbonitrile with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-6-methylpyridine-4-carboxamide
- 2-(Cyclopropylamino)-6-methylpyridine-4-methanol
- 2-(Cyclopropylamino)-6-methylpyridine-4-thiol
Uniqueness
2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the cyano group plays a crucial role in the desired chemical or biological activity.
Biological Activity
2-(Cyclopropylamino)-6-methylpyridine-4-carbonitrile, also known by its chemical structure and CAS number (1598324-12-9), is a pyridine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of nitrogen-containing heterocycles that are often investigated for their pharmacological properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Where:
- Cyclopropyl is a three-membered carbon ring.
- The pyridine ring contributes to its aromatic characteristics.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its properties have been explored in several contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : Some research indicates that derivatives of pyridine exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
- Neurological Effects : The compound may influence neurotransmitter systems, which could be relevant for neuropharmacological applications.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxic effects on breast cancer cells | |
| Neurological | Modulation of serotonin receptors |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyridine derivatives, including this compound, against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for antibiotic development .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyridine ring plays a crucial role in interacting with biological targets such as enzymes and receptors.
Future Directions
Further studies are warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Evaluating the potential synergistic effects when used alongside existing drugs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(cyclopropylamino)-6-methylpyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of cyclopropylamine with pre-functionalized pyridine intermediates. For example, analogous pyridinecarbonitriles are synthesized via Knoevenagel condensation or nucleophilic substitution under reflux with catalysts like piperidine . Optimization strategies include:
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify substituents (e.g., cyclopropylamino protons at δ ~1.0–2.5 ppm, pyridine ring protons at δ ~6.5–8.5 ppm) .
- IR : The nitrile group (C≡N) shows a sharp peak near 2200–2250 cm⁻¹ .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~188–192) .
Q. What potential biological activities are suggested by the structural features of this compound?
- Methodological Answer : Pyridinecarbonitriles with cyclopropyl groups are explored for:
- Antimicrobial activity : The nitrile group and aromatic system may disrupt bacterial cell membranes .
- Kinase inhibition : The cyclopropylamino moiety could enhance binding to ATP pockets in kinases .
- Pharmacophore modeling : Structural analogs (e.g., 2-amino-4-(4-chlorophenyl)pyridine-3-carbonitrile) show activity in preliminary assays .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT calculations : Analyze electron density distribution to predict nucleophilic/electrophilic sites (e.g., nitrile group as a reactive handle) .
- Molecular docking : Use crystallographic data (e.g., PDB IDs) to model binding with targets like cyclooxygenase-2 or bacterial enzymes .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP and H-bond donors .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for pyridinecarbonitriles?
- Methodological Answer :
- Reproducibility checks : Verify moisture-sensitive steps (e.g., cyclopropylamine addition) under inert atmospheres .
- Advanced characterization : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., nitrile vs. carboxylic acid derivatives) .
- Statistical optimization : Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, reaction time) .
Q. How do substituent electronic effects (e.g., cyclopropylamino vs. methylamino) influence the reactivity of pyridinecarbonitriles?
- Methodological Answer :
- Electron-withdrawing vs. donating : Cyclopropylamino groups (moderate electron withdrawal) stabilize intermediates in SNAr reactions compared to methylamino donors .
- Reactivity in cross-coupling : Steric hindrance from cyclopropane may reduce Buchwald-Hartwig amination efficiency vs. methyl substituents .
- Spectroscopic correlation : Hammett constants (σ) predict substituent effects on NMR chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
